molecular formula C28H27ClO4S B1674105 Benzeneacetic acid, 3-chloro-4-((3-((3-phenyl-7-propyl-6-benzofuranyl)oxy)propyl)thio)- CAS No. 194608-80-5

Benzeneacetic acid, 3-chloro-4-((3-((3-phenyl-7-propyl-6-benzofuranyl)oxy)propyl)thio)-

Cat. No. B1674105
M. Wt: 495 g/mol
InChI Key: KAPDPGZDHUCILF-UHFFFAOYSA-N
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Patent
US05859051

Procedure details

To a solution of methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate (3.72 g, 7.31 mmol) prepared in last step and aqueous lithium hydroxide(1.0M; 14.62 ml; 14.62 mmol) in methanol (25 ml) was refluxed for 1 hr. The mixture was partitioned between isopropyl acetate and pH4 buffer. The organic was dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane) to afford the title compound. M.P: 143° C. ESI-MS: m/e-495(M+1)
Name
methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
14.62 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:31][C:32]([O:34]C)=[O:33])[CH:5]=[CH:6][C:7]=1[S:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:27]=[CH:26][C:16]2[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:18][O:19][C:15]=2[C:14]=1[CH2:28][CH2:29][CH3:30].[OH-].[Li+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:31][C:32]([OH:34])=[O:33])[CH:5]=[CH:6][C:7]=1[S:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:27]=[CH:26][C:16]2[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[CH:18][O:19][C:15]=2[C:14]=1[CH2:28][CH2:29][CH3:30] |f:1.2|

Inputs

Step One
Name
methyl 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)-phenylacetate
Quantity
3.72 g
Type
reactant
Smiles
ClC=1C=C(C=CC1SCCCOC1=C(C2=C(C(=CO2)C2=CC=CC=C2)C=C1)CCC)CC(=O)OC
Name
Quantity
14.62 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between isopropyl acetate and pH4 buffer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1SCCCOC1=C(C2=C(C(=CO2)C2=CC=CC=C2)C=C1)CCC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.